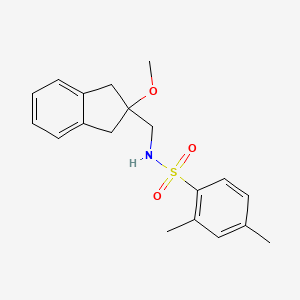

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,4-dimethylbenzenesulfonamide

Description

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,4-dimethylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a methoxy-substituted dihydroindenyl scaffold linked to a 2,4-dimethylbenzenesulfonamide group.

Properties

IUPAC Name |

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-14-8-9-18(15(2)10-14)24(21,22)20-13-19(23-3)11-16-6-4-5-7-17(16)12-19/h4-10,20H,11-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYRKVIZDBNHIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,4-Dimethylbenzenesulfonyl Chloride

2,4-Dimethylbenzenesulfonyl chloride is typically synthesized via sulfonation of m-xylene (1,3-dimethylbenzene) using chlorosulfonic acid. The sulfonation occurs preferentially at the 5-position due to the directing effects of the methyl groups, yielding 2,4-dimethylbenzenesulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid to the corresponding sulfonyl chloride:

$$

\text{2,4-Dimethylbenzenesulfonic acid} + \text{PCl}5 \rightarrow \text{2,4-Dimethylbenzenesulfonyl chloride} + \text{POCl}3 + \text{HCl}

$$

Reaction conditions:

Preparation of (2-Methoxy-2,3-dihydro-1H-inden-2-yl)methylamine

The amine component is synthesized from 2-methoxy-2,3-dihydro-1H-indene, which can be functionalized via bromination at the methyl position followed by Gabriel synthesis:

- Bromination : Reaction of 2-methoxy-2,3-dihydro-1H-indene with N-bromosuccinimide (NBS) in carbon tetrachloride yields (2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl bromide.

- Gabriel Synthesis : The bromide is treated with phthalimide in the presence of potassium iodide, followed by hydrazine to release the primary amine.

$$

\text{(2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl bromide} + \text{Phthalimide} \rightarrow \text{Phthalimide intermediate} \xrightarrow{\text{Hydrazine}} \text{(2-Methoxy-2,3-dihydro-1H-inden-2-yl)methylamine}

$$

Reaction conditions:

Coupling Reaction

The final step involves reacting equimolar amounts of 2,4-dimethylbenzenesulfonyl chloride and (2-methoxy-2,3-dihydro-1H-inden-2-yl)methylamine in the presence of a base such as triethylamine (Et₃N) or pyridine to neutralize HCl:

$$

\text{2,4-Dimethylbenzenesulfonyl chloride} + \text{(2-Methoxy-2,3-dihydro-1H-inden-2-yl)methylamine} \xrightarrow{\text{Et}_3\text{N}} \text{this compound}

$$

Reaction conditions:

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature : 0°C to room temperature

- Yield : 75–90% after recrystallization from ethyl acetate/hexane.

Oxidative Sulfonamide Synthesis Using Sodium Sulfinate and Amine

An alternative method employs sodium 2,4-dimethylbenzenesulfinate and (2-methoxy-2,3-dihydro-1H-inden-2-yl)methylamine under oxidative conditions. This approach avoids handling sulfonyl chlorides and utilizes iodine (I₂) and tert-butyl hydroperoxide (TBHP) as catalysts.

Synthesis of Sodium 2,4-Dimethylbenzenesulfinate

Sodium sulfinate is prepared by reducing 2,4-dimethylbenzenesulfonyl chloride with sodium sulfite (Na₂SO₃) in aqueous ethanol:

$$

\text{2,4-Dimethylbenzenesulfonyl chloride} + \text{Na}2\text{SO}3 \rightarrow \text{Sodium 2,4-dimethylbenzenesulfinate} + \text{NaCl} + \text{SO}_2

$$

Reaction conditions:

Oxidative Coupling

The sulfinate reacts with the amine in the presence of I₂ and TBHP to form the sulfonamide:

$$

\text{Sodium 2,4-dimethylbenzenesulfinate} + \text{(2-Methoxy-2,3-dihydro-1H-inden-2-yl)methylamine} \xrightarrow{\text{I}_2/\text{TBHP}} \text{this compound}

$$

Reaction conditions:

- Solvent : Acetonitrile or dimethyl sulfoxide (DMSO)

- Temperature : 50–60°C

- Yield : 60–75% after silica gel chromatography.

Grignard Reagent-Mediated Synthesis with DABSO

A third method utilizes Grignard reagents and 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) to generate sulfinates in situ, which subsequently react with the amine.

Formation of Sulfinate Intermediate

A Grignard reagent derived from 2,4-dimethylbromobenzene reacts with DABSO to form the sulfinate:

$$

\text{2,4-Dimethylbromobenzene} + \text{Mg} \rightarrow \text{Grignard reagent} \xrightarrow{\text{DABSO}} \text{Sodium 2,4-dimethylbenzenesulfinate}

$$

Reaction conditions:

Amine Coupling

The sulfinate is treated with (2-methoxy-2,3-dihydro-1H-inden-2-yl)methylamine in aqueous acidic conditions:

$$

\text{Sodium 2,4-dimethylbenzenesulfinate} + \text{(2-Methoxy-2,3-dihydro-1H-inden-2-yl)methylamine} \rightarrow \text{this compound}

$$

Reaction conditions:

Comparative Analysis of Synthetic Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Classical Coupling | High yields; well-established protocol | Requires handling corrosive sulfonyl chlorides | 75–90% |

| Oxidative (I₂/TBHP) | Avoids sulfonyl chlorides; milder conditions | Moderate yields; oxidative byproducts | 60–75% |

| Grignard-DABSO | Scalable for industrial production | Low temperature sensitivity; complex setup | 65–70% |

Characterization and Purity Assessment

The final product is characterized using:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the presence of methoxy (δ 3.2–3.4 ppm), aromatic protons (δ 6.8–7.5 ppm), and sulfonamide NH (δ 5.1 ppm).

- High-Performance Liquid Chromatography (HPLC) : Purity >98% with a C18 column and acetonitrile/water mobile phase.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 343.44 (M+H⁺).

Chemical Reactions Analysis

Types of Reactions

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,4-dimethylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,4-dimethylbenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes. The sulfonamide group can form hydrogen bonds with active site residues, while the indene moiety can engage in hydrophobic interactions, stabilizing the compound within the binding site. This dual interaction can modulate the activity of the target enzyme, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

N-((1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-(dimethylamino)ethyl)-2-naphthamide (92H)

- Structure : Shares the 2,3-dihydro-1H-inden-2-yl scaffold but incorporates a piperidine ring and a naphthamide group instead of a benzenesulfonamide.

- Function : A potent, selective inhibitor of human butyrylcholinesterase (BuChE) with picomolar affinity (IC₅₀ = 1.03 ± 0.04 nM). Docking studies reveal interactions with BuChE’s catalytic triad (e.g., His438) and peripheral anionic site residues (e.g., Tyr332) .

- Key Difference: The naphthamide and dimethylaminoethyl groups enhance hydrophobic interactions and selectivity for BuChE over acetylcholinesterase (AChE), unlike the target compound’s sulfonamide moiety, which may favor different binding modes .

N-(2,3-dihydro-1H-inden-2-yl)-substituted benzamides (B2–B10)

- Structure: Derivatives with varying substituents (e.g., methoxy, halogen, cyano) on the benzamide ring.

- Function: Synthesized for structure-activity relationship (SAR) studies. For example, halogenated analogs (B5–B8) showed enhanced metabolic stability compared to methoxy-substituted derivatives (B2–B4).

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Features an N,O-bidentate directing group instead of a sulfonamide.

- Function : Primarily used in metal-catalyzed C–H bond functionalization reactions due to its chelating properties.

- Key Difference : The hydroxy and dimethyl groups facilitate coordination to transition metals, diverging from the sulfonamide’s role in enzyme inhibition .

N-(phenylsulfonyl)-N-(1-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)-2,3-dihydro-1H-inden-2-yl)benzenesulfonamide (2s)

- Structure : Contains a sulfonamide group but with a tetramethylpiperidinyl-oxy substituent.

- Function: Synthesized via radical-mediated pathways, highlighting synthetic versatility.

- Key Difference : The bulky piperidinyl-oxy group may sterically hinder enzyme binding compared to the target compound’s smaller methoxy and methyl substituents .

Key Research Findings

- Substituent Effects : Methoxy and methyl groups on the indenyl and benzene rings (as in the target compound) may enhance lipophilicity and passive diffusion, analogous to BuChE inhibitors like 92H .

- Sulfonamide vs.

- Docking Insights : The target compound’s methoxy group may mimic the water-mediated interactions observed in dehydrated BuChE-inhibitor complexes, as seen in PDB 5NN0 .

Biological Activity

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,4-dimethylbenzenesulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an indene moiety linked to a sulfonamide group. Its molecular formula is C₁₅H₁₉N₃O₂S, with a molecular weight of approximately 305.39 g/mol. The presence of the methoxy group and the sulfonamide enhances its solubility and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₃O₂S |

| Molecular Weight | 305.39 g/mol |

| CAS Number | 2034409-23-7 |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

1. Enzyme Inhibition:

Studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

2. Receptor Modulation:

The compound has been shown to interact with G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate cell proliferation and apoptosis.

3. Anticancer Activity:

Preliminary studies suggest that this compound exhibits cytotoxic effects in various cancer cell lines. Its mechanism may involve inducing cell cycle arrest and apoptosis.

Cytotoxicity Studies

Recent research evaluated the cytotoxic effects of this compound on human cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Induction of apoptosis |

| HeLa (Cervical) | 3.5 | Cell cycle arrest in G2/M phase |

| A549 (Lung) | 4.0 | Inhibition of metabolic enzymes |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound showed significant potency against HeLa cells, suggesting its potential as an anticancer agent.

Case Studies

In a study involving animal models, this compound was administered to evaluate its therapeutic efficacy:

- Study Design: Mice bearing tumor xenografts were treated with varying doses of the compound.

- Results: Tumor growth was significantly inhibited in treated groups compared to controls, with a notable reduction in tumor volume observed after four weeks of treatment.

- Histological Analysis: Examination of tumor tissues revealed increased apoptotic cells and reduced mitotic figures in treated animals.

Q & A

Q. What are the common synthetic routes for N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,4-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from commercial precursors. Key steps include:

- Indene core formation : Alkylation or cyclization reactions to construct the 2,3-dihydro-1H-indene scaffold.

- Methoxy group introduction : Etherification using methylating agents (e.g., CH₃I) under basic conditions.

- Sulfonamide coupling : Reaction of the indene intermediate with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond . Optimization strategies include solvent selection (polar aprotic solvents like DMF enhance reactivity), temperature control (0–25°C to minimize side reactions), and purification via column chromatography or recrystallization .

Q. How can structural characterization of this compound be validated using crystallographic and spectroscopic methods?

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve the 3D structure, focusing on bond angles and torsion angles of the methoxy and sulfonamide groups .

- NMR spectroscopy : Compare experimental ¹H/¹³C NMR data with literature values (e.g., δ ~3.3 ppm for methoxy protons, δ ~7.5–8.0 ppm for aromatic sulfonamide protons) .

- Mass spectrometry : Validate molecular weight using HRMS (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .

Advanced Research Questions

Q. What structural features of this compound influence its bioactivity, and how can binding interactions be modeled computationally?

- Key pharmacophores : The sulfonamide group acts as a hydrogen bond donor/acceptor, while the methoxy-dihydroindenyl moiety contributes to lipophilicity and π-π stacking with aromatic residues in target proteins (e.g., enzymes or receptors) .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding poses in active sites (e.g., proteasomes or kinase domains). Molecular dynamics simulations (AMBER/CHARMM) assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can discrepancies in reported IC₅₀ values for anticancer activity be resolved?

Discrepancies may arise from:

- Cell line variability : Differences in membrane permeability (e.g., P-gp expression in MDR1+ lines) .

- Assay conditions : Varying incubation times (24 vs. 48 hours) or serum content in media. Mitigation involves standardizing protocols (e.g., NIH/NCATS guidelines) and using orthogonal assays (e.g., apoptosis via flow cytometry alongside cytotoxicity assays) .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

- Derivatization : Replace the methoxy group with a trifluoromethoxy group to reduce CYP450-mediated oxidation .

- Prodrug design : Introduce esterase-cleavable groups (e.g., acetyl) on the sulfonamide nitrogen to enhance bioavailability .

- PK/PD profiling : Monitor plasma half-life in rodent models using LC-MS/MS and correlate with tissue distribution .

Methodological Considerations

Q. How can crystallographic data from related sulfonamide derivatives inform refinement of this compound’s structure?

Reference SHELXL-refined structures of analogs (e.g., N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-methoxybenzenesulfonamide, PDB ID: 4AE) to guide restraints for sulfonamide bond lengths (S=O: ~1.43 Å) and dihedral angles .

Q. What analytical techniques are critical for assessing purity in multi-step syntheses?

- HPLC-UV/ELSD : Monitor intermediates with C18 columns (acetonitrile/water gradient).

- Elemental analysis : Confirm <0.3% deviation from theoretical C/H/N/S values.

- Thermogravimetric analysis (TGA) : Detect residual solvents or decomposition products above 98% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.